molecular formula C8H13NO B7784626 3-Methyl-3-(prop-2-yn-1-ylamino)butan-2-one

3-Methyl-3-(prop-2-yn-1-ylamino)butan-2-one

Cat. No.: B7784626
M. Wt: 139.19 g/mol
InChI Key: VSNGLYICXQBDBW-UHFFFAOYSA-N
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Description

3-Methyl-3-(prop-2-yn-1-ylamino)butan-2-one is an organic compound with the molecular formula C8H13NO It is a derivative of butanone, featuring a prop-2-yn-1-ylamino group attached to the third carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-3-(prop-2-yn-1-ylamino)butan-2-one can be achieved through several methods. One common approach involves the reaction of 3-methyl-2-butanone with propargylamine under controlled conditions. The reaction typically requires a catalyst and is conducted at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-3-(prop-2-yn-1-ylamino)butan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

3-Methyl-3-(prop-2-yn-1-ylamino)butan-2-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including cytotoxic effects.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Methyl-3-(prop-2-yn-1-ylamino)butan-2-one involves its interaction with specific molecular targets. The prop-2-yn-1-ylamino group can form covalent bonds with target molecules, leading to various biological effects. The pathways involved may include inhibition of enzymes or modulation of receptor activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-3-(prop-2-yn-1-ylamino)butan-2-one is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-methyl-3-(prop-2-ynylamino)butan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO/c1-5-6-9-8(3,4)7(2)10/h1,9H,6H2,2-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSNGLYICXQBDBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(C)(C)NCC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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